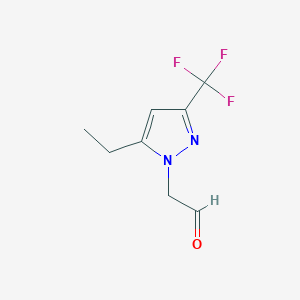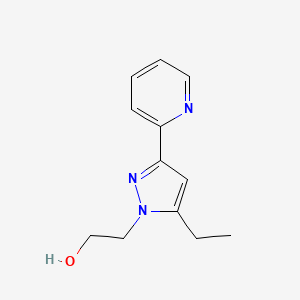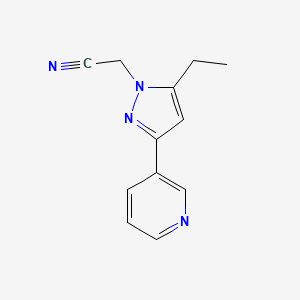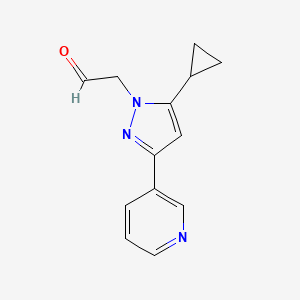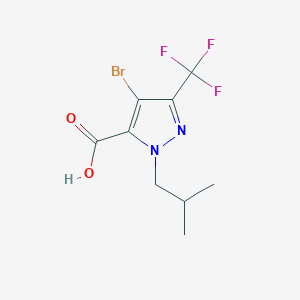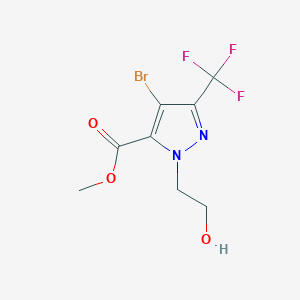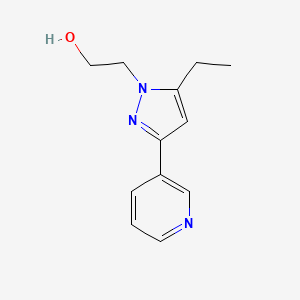
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol (also known as 2-EpyP) is an organic compound and a member of the pyrazole class of compounds. It is a compound of interest due to its potential applications in scientific research, particularly in the fields of organic chemistry, biochemistry and pharmacology.
Applications De Recherche Scientifique
Synthesis and Crystal Structures
Research on similar compounds has led to the synthesis of new multidentate ligands and their coordination with metal centers. For instance, Lam et al. (2000) synthesized a ligand linking two 3-(pyridin-2-yl)pyrazoles with a 1,2-bis(ethoxy)ethyl spacer, leading to mononuclear complexes with zinc(II) and europium(III), showcasing helical coordination geometry and unique spectroscopic properties (Lam et al., 2000).
Polymerization and Catalysis
Other studies have focused on the use of pyrazolylamine ligands for catalyzing polymerization reactions. Obuah et al. (2014) synthesized pyrazolylamine ligands and their nickel complexes, which catalyzed oligomerization or polymerization of ethylene, highlighting the potential of these compounds in material science and chemical synthesis (Obuah et al., 2014).
Nonlinear Optical Materials
Facchetti et al. (2006) explored dibranched, heterocyclic "push-pull" chromophores for their potential in creating electrooptic films. This research underscores the significance of molecular architecture in determining the microstructure and optical/electrooptic response of thin films, suggesting applications in photonics and electronics (Facchetti et al., 2006).
Photoreactions and Proton Transfer
Vetokhina et al. (2012) investigated compounds that exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. Such studies provide insights into the photochemical behavior of these compounds, with implications for designing light-responsive materials (Vetokhina et al., 2012).
Electroluminescence and OLEDs
Research on iridium(III) complexes with pyrazol-pyridine ligands demonstrates their potential in creating high-efficiency organic light-emitting diodes (OLEDs). Su et al. (2021) synthesized orange-red iridium(III) complexes showing high phosphorescence quantum yields and excellent performance in OLEDs, indicating the relevance of these compounds in advanced display technologies (Su et al., 2021).
Propriétés
IUPAC Name |
2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-11-8-12(14-15(11)6-7-16)10-4-3-5-13-9-10/h3-5,8-9,16H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBMANNMRRERGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




